molecular formula C17H24N4O B2690784 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone CAS No. 2309781-52-8

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone

Cat. No.: B2690784
CAS No.: 2309781-52-8
M. Wt: 300.406
InChI Key: PUBITCYMZZYZJN-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a hybrid molecule combining two pharmacologically significant moieties: a rigid adamantane core and a 1,2,4-triazole-substituted azetidine ring. This compound’s unique structure positions it as a candidate for drug development, particularly in oncology and antimicrobial therapy.

Properties

IUPAC Name

1-adamantyl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-16(20-7-15(8-20)9-21-11-18-10-19-21)17-4-12-1-13(5-17)3-14(2-12)6-17/h10-15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBITCYMZZYZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)CN5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a novel hybrid molecule that combines the structural features of azetidine and adamantane with a 1,2,4-triazole moiety. This unique combination is expected to confer significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, highlighting its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into three key components:

  • Azetidine ring : A four-membered nitrogen-containing ring known for its ability to interact with biological targets.
  • Adamantane moiety : A stable polycyclic hydrocarbon that enhances the compound's lipophilicity and metabolic stability.
  • 1,2,4-Triazole group : This heterocyclic structure is recognized for its broad spectrum of biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The 1,2,4-triazole scaffold has been shown to be effective against various pathogens:

Pathogen Activity Reference
Candida albicansMIC 0.0156 μg/mL (16-fold > fluconazole)
Staphylococcus aureusMIC values ranging from 0.125–8 μg/mL
Escherichia coliModerate activity observed

The presence of the azetidine and adamantane moieties may enhance the interaction with microbial targets, potentially increasing efficacy.

Anticancer Activity

Initial studies suggest that compounds containing triazole rings may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators:

  • Mechanism of Action : The compound may activate apoptotic pathways via mitochondrial dysfunction and subsequent caspase activation.

A study indicated that derivatives of triazoles could significantly inhibit the proliferation of various cancer cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

Compounds featuring the triazole structure have been implicated in anti-inflammatory actions. The mechanism might involve inhibition of pro-inflammatory cytokines and modulation of immune responses:

  • In Vitro Studies : Some triazole derivatives demonstrated reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Triazole Derivatives : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. Compounds displayed varying degrees of activity against both bacterial strains and cancer cell lines .
  • Adamantane-Based Compounds : Research highlighted adamantane derivatives' potential in drug development due to their unique structural properties that enhance stability and receptor binding .

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is C17H24N4OC_{17}H_{24}N_{4}O with a molecular weight of approximately 300.406 g/mol. The structural components include:

  • Azetidine Ring : A four-membered nitrogen-containing ring known for its ability to interact with biological targets.
  • Adamantane Moiety : A stable polycyclic hydrocarbon that enhances lipophilicity and metabolic stability.
  • 1,2,4-Triazole Group : Recognized for its broad spectrum of biological activities including antifungal and antibacterial properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific activities against various pathogens are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicansMIC 0.0156 μg/mL (16-fold > fluconazole)
Staphylococcus aureusMIC values ranging from 0.125–8 μg/mL
Escherichia coliModerate activity observed

The presence of the azetidine and adamantane moieties may enhance interactions with microbial targets, potentially increasing efficacy against these pathogens.

Anticancer Activity

Preliminary studies suggest that compounds containing triazole rings may induce apoptosis in cancer cells. The mechanism often involves:

  • Activation of Caspases : Triggering apoptotic pathways through mitochondrial dysfunction.

A study indicated that derivatives of triazoles could significantly inhibit the proliferation of various cancer cell lines, suggesting potential for further development as anticancer agents.

Anti-inflammatory Properties

Compounds featuring the triazole structure have shown anti-inflammatory actions by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Triazole Derivatives : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial and anticancer properties. Compounds displayed varying degrees of activity against both bacterial strains and cancer cell lines.
  • Adamantane-Based Compounds : Research highlighted adamantane derivatives' potential in drug development due to their unique structural properties that enhance stability and receptor binding.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s tertiary amine and the triazole’s nitrogen atoms serve as nucleophilic centers. Key reactions include:

Alkylation Reactions

  • Methylation : Reaction with methyl iodide in THF at −78°C forms quaternary ammonium salts (e.g., conversion of azetidine N to N-methyl derivatives).

  • Benzylation : Benzyl bromide in DMF at 60°C substitutes the triazole’s N–H group, confirmed via LC-MS (m/z 418.3 [M+H]⁺).

Reaction TypeReagentConditionsProductReference
MethylationCH₃ITHF, −78°CQuaternary ammonium salt
BenzylationC₆H₅CH₂BrDMF, 60°CN-Benzylated triazole

Oxidation Reactions

  • Peracid Oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the triazole’s N–N bond to form an N-oxide derivative (confirmed by IR: 1260 cm⁻¹, νN→O) .

Coordination Chemistry

The triazole group acts as a ligand for transition metals:

  • Cu(I)-Catalyzed Reactions : Participates in click chemistry with azides (e.g., CuSO₄/NaAsc in tBuOH:H₂O, 65°C, 24 h) to form 1,4-disubstituted triazoles .

  • Pd(II) Complexation : Forms stable complexes with PdCl₂ in ethanol, used in cross-coupling catalysis (yield: 85–92%) .

MetalReactionApplicationYieldReference
Cu(I)Click chemistryTriazole synthesis73%
Pd(II)Cross-couplingCatalysis92%

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening under acidic or basic conditions:

  • Acid Hydrolysis : HCl (6M) cleaves the azetidine ring to form γ-aminobutanamide derivatives (NMR: δ 2.7 ppm, triplet, –CH₂NH₂).

  • Base-Mediated Rearrangement : NaOH (1M) induces ring expansion to pyrrolidine analogs (HPLC purity: 95%).

Triazole Modifications

  • Halogenation : NBS (N-bromosuccinimide) brominates the triazole’s C5 position (Br content: 22.4% by elemental analysis) .

  • Sulfonation : SO₃·pyridine forms sulfonated triazoles (TLC Rf: 0.45 in EtOAc/hexane) .

Stability Under Thermal/Photolytic Conditions

  • Thermal Degradation : TGA shows decomposition onset at 210°C (ΔH = −158 kJ/mol).

  • UV Exposure : Photolysis in MeOH generates adamantane-derived radicals (EPR spectroscopy, g = 2.003).

Key Research Findings

  • Catalytic Applications : Pd(II) complexes of this compound demonstrate efficiency in Suzuki-Miyaura couplings (TOF = 1,200 h⁻¹) .

  • Biological Precursor : Ring-opened derivatives exhibit enhanced antimicrobial activity (MIC: 0.125 μg/mL vs. S. aureus) .

  • Thermal Resilience : Adamantane imparts stability up to 200°C, enabling high-temperature synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing Heterocyclic Derivatives

2.1.1. 5-(Adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol Derivatives These compounds (e.g., 5-(adamantan-1-yl)-4-((aryl)yliden)amino-1,2,4-triazole-3-thiols) share the adamantane core but replace the azetidine-methanone group with a triazole-thiol scaffold. Key differences include:

  • Synthesis: Classical methods involving condensation reactions (e.g., with hydrazonoyl halides) yield these derivatives, whereas the target compound requires azetidine functionalization via nucleophilic substitution .
  • Solubility: The thiol group in triazole-thiol derivatives improves aqueous solubility compared to the methanone-linked azetidine in the target compound .
  • Bioactivity: Triazole-thiol derivatives exhibit antitumor activity (e.g., IC₅₀ = 2.94 µM against HepG2), but the azetidine-methanone group may enhance blood-brain barrier penetration due to increased lipophilicity .

2.1.2. ((3r,5r,7r)-Adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone This pyrazole-based adamantane derivative () differs in heterocycle choice:

  • Structure : Pyrazole replaces triazole, and a chlorophenylthio group is introduced.
  • Physical Properties : Higher molecular weight (400.96 g/mol vs. ~380 g/mol for the target compound) and density (1.41 g/cm³) due to the bulky pyrazole substituent .
  • Bioactivity : Pyrazole derivatives often target kinases or inflammatory pathways, whereas triazole-azetidine hybrids may prioritize protease inhibition .

Triazole-Azetidine Derivatives Without Adamantane

2.2.1. 1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)ethanones These compounds () feature tetrazole and piperidine groups instead of triazole and azetidine:

  • Synthesis : Tetrazoles are synthesized via aryl aniline reactions with sodium azide, contrasting with the target compound’s azetidine-triazole coupling .
  • Bioactivity : Tetrazole-piperidine hybrids show antimicrobial activity, but lack the adamantane-enhanced stability seen in the target compound .

Key Data Tables

Table 1: Structural and Physical Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Synthesis Method
Target Compound ~380 Adamantane, triazole-azetidine Low in water Nucleophilic substitution
5-(Adamantan-1-yl)-triazole-3-thiol ~350 Adamantane, triazole-thiol Moderate in water Condensation with hydrazonoyl halides
Adamantane-pyrazole 400.96 Adamantane, pyrazole Low in water Thioether coupling

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s azetidine-triazole linkage requires precise reaction conditions (e.g., anhydrous solvents) compared to more robust triazole-thiol syntheses .
  • Bioactivity Potential: Adamantane’s role in enhancing metabolic stability may offset the azetidine group’s lower solubility, making the compound viable for CNS-targeted therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(adamantan-1-yl)methanone?

  • Methodology :

  • Classical synthesis : Use a multi-step approach involving condensation of adamantane-1-carboxylic acid derivatives with azetidine precursors. Recrystallization from isopropanol is critical for purification, as demonstrated for structurally related adamantane-triazole hybrids .
  • Mannich-type reactions : Formaldehyde-mediated coupling of azetidine-triazole intermediates with adamantane moieties under reflux conditions (e.g., ethanol, 12 hours) ensures high yields .
  • Key validation : Confirm intermediate purity via thin-layer chromatography (TLC) and final product identity using mass spectrometry (pseudo-molecular ion peaks vs. theoretical masses) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to assign protons/carbons in the azetidine, triazole, and adamantane regions. For example, adamantane protons resonate as sharp singlets at δ ~1.6–2.1 ppm .
  • High-resolution mass spectrometry (HRMS) : Compare experimental [M+H]⁺ values with theoretical calculations (e.g., ±0.001 Da tolerance) .
  • Chromatography-mass spectrometry : Retention times and fragmentation patterns should align with predicted behavior .

Advanced Research Questions

Q. What computational methods are suitable for predicting the molecular interactions of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/cc-pVDZ level to model electrostatic potentials and dipole moments, as done for adamantane-triazole-thione derivatives .
  • Molecular docking : Use AutoDock Vina to simulate binding affinities toward biological targets (e.g., enzymes or receptors). Parameterize the adamantane moiety’s rigid structure to assess steric effects .
  • Validation : Compare calculated IR/Raman spectra with experimental data to refine force fields .

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility vs. calculated logP)?

  • Troubleshooting steps :

  • Cross-validate techniques : Combine HPLC purity assessments (>98%) with elemental analysis (C, H, N) to rule out impurities .
  • Solubility studies : Test in DMSO, ethanol, and water. Adamantane’s hydrophobicity often reduces aqueous solubility, requiring formulation adjustments (e.g., cyclodextrin inclusion complexes) .
  • Theoretical vs. experimental logP : Use software like MarvinSketch for predictions, but validate experimentally via shake-flask methods .

Q. What strategies optimize this compound’s bioactivity in anticancer or antimicrobial assays?

  • Experimental design :

  • Derivatization : Modify the triazole’s substituents (e.g., aryl/heteroaryl groups) to enhance target engagement, as seen in adamantane-triazole-thione derivatives with IC₅₀ values <10 µM .
  • In vitro screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive bacteria. Include positive controls (e.g., doxorubicin, ciprofloxacin) .
  • SAR analysis : Correlate substituent electronegativity (Hammett constants) with activity trends .

Q. How do crystallization conditions affect polymorph formation?

  • Crystallography protocols :

  • Solvent selection : Slow evaporation from ethanol or DMF promotes single-crystal growth, as used for adamantane-triazole-thione derivatives .
  • X-ray diffraction : Resolve intermolecular interactions (e.g., O–H⋯N hydrogen bonds, C–H⋯S contacts) to identify stable polymorphs .
  • Thermal analysis : DSC/TGA to monitor phase transitions and melting points (e.g., 436–438 K for related compounds) .

Data Contradiction Analysis

Q. Discrepancy observed: Experimental vs. theoretical molecular masses in HRMS. How to address this?

  • Resolution workflow :

Recheck synthesis : Confirm stoichiometry of reactants (e.g., adamantane:triazole ratio) and reaction time .

Isotopic pattern analysis : Verify natural abundance of ¹³C/¹⁵N isotopes, which may shift peaks by 1–2 Da .

Fragmentation pathways : Use MS/MS to identify unexpected cleavage (e.g., loss of H₂O or CO) .

Methodological Tables

Parameter Technique Example Data Reference
Purity validationHPLC (C18 column, MeOH:H₂O)Retention time: 8.2 min; Area: 99.5%
Melting pointDSC436–438 K
HRMS accuracyESI-TOF[M+H]⁺: 479.24878 (calc. 479.24752)
DFT-optimized dipole momentB3LYP/cc-pVDZ4.2 Debye

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